molecular formula C21H21NO4S B1146932 (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 141636-66-0

(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1146932
CAS No.: 141636-66-0
M. Wt: 383.46
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Description

(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a chiral compound commonly used in organic synthesis, particularly in the field of peptide chemistry. The compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the Fmoc (fluorenylmethyloxycarbonyl) protecting group makes it particularly useful in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable aldehyde with cysteine or a cysteine derivative under acidic conditions.

    Introduction of the Fmoc Group: The Fmoc group is introduced by reacting the thiazolidine derivative with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more reduced form.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: The Fmoc group is typically removed using piperidine in a suitable solvent like dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Deprotected thiazolidine carboxylic acid.

Scientific Research Applications

(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: Employed in the design and synthesis of pharmaceutical compounds.

    Biological Studies: Utilized in the study of enzyme mechanisms and protein interactions.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide chain elongation and is removed under basic conditions to allow for further reactions. The thiazolidine ring can interact with various molecular targets, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    (S)-Fmoc-1,3-thiazolidine-4-carboxylic acid: Lacks the 5,5-dimethyl substitution, resulting in different steric and electronic properties.

    (S)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid: Uses a different protecting group (Boc) which is removed under acidic conditions.

Uniqueness

(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the Fmoc protecting group and the 5,5-dimethyl substitution on the thiazolidine ring. These features provide specific steric and electronic properties that make it particularly useful in peptide synthesis and other applications.

Properties

IUPAC Name

(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-21(2)18(19(23)24)22(12-27-21)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWBFHCBDIMJQV-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201124851
Record name 3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201124851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141636-66-0
Record name 3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141636-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201124851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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